molecular formula C22H18N2O6 B2597150 N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 872609-33-1

N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2597150
CAS No.: 872609-33-1
M. Wt: 406.394
InChI Key: KSONTKJSZHKTRB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a synthetic complex organic compound with the CAS Number 888455-82-1 and a molecular formula of C22H18N2O6. It features a benzofuran core, a key structural motif in medicinal chemistry, which is functionalized with a furan-2-amido group at the 3-position and an N-(2,5-dimethoxyphenyl)carboxamide group at the 2-position. This specific arrangement of heterocyclic rings and substituents makes it a subject of interest in various biochemical and pharmacological research applications. The compound is exclusively For Research Use Only and is not intended for human therapeutic or veterinary use. Benzofuran derivatives are extensively investigated for their diverse biological activities. The benzo[b]furan scaffold is a prominent structure in medicinal chemistry, known for its presence in compounds with notable pharmacological properties . Research indicates that structurally similar compounds, particularly those featuring a benzofuran core and methoxy-substituted aryl groups, exhibit significant potential as antiproliferative agents . Some analogs function by inhibiting tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . Furthermore, benzofuran derivatives are also studied for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities . The presence of the furan and dimethoxyphenyl rings in this specific compound suggests potential for interaction with various biological targets, making it a valuable candidate for hit-to-lead optimization in drug discovery campaigns. Researchers can utilize this compound in various experimental contexts, including in vitro screening assays against cancer cell lines to assess its antiproliferative efficacy , studies aimed at elucidating its mechanism of action, such as tubulin polymerization inhibition assays , and investigations into its antimicrobial activity against bacterial and fungal strains . It also serves as a useful chemical intermediate for the synthesis of more complex molecules in medicinal chemistry and as a reference standard in analytical studies.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-27-13-9-10-17(28-2)15(12-13)23-22(26)20-19(14-6-3-4-7-16(14)30-20)24-21(25)18-8-5-11-29-18/h3-12H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONTKJSZHKTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the dimethoxyphenyl group to the benzofuran core.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced amides or alcohols can be formed.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic uses.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Trends : The target compound’s benzofuran core balances solubility (furan) and lipophilicity (dimethoxyphenyl), offering a middle ground between polar benzothiazoles and rigid naphthalenes.
  • Data Gaps: No explicit biological activity data is provided in the evidence; further studies are needed to validate pharmacokinetic and therapeutic profiles.
  • Patent Context : Benzothiazole derivatives in EP3348550A1 highlight industry interest in heterocyclic carboxamides for drug discovery, suggesting analogous applications for the target compound .

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H21N3O5
  • Molecular Weight : 405.42 g/mol

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-cancer properties. The presence of the dimethoxyphenyl and furan moieties enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available benzofuran derivatives. The synthetic route may include:

  • Formation of the Benzofuran Core : Utilizing precursors like 2-hydroxybenzaldehyde and appropriate reagents.
  • Amidation Reaction : Introducing the furan-2-amido group through coupling reactions.
  • Dimethylation : Adding methoxy groups to the phenyl ring to enhance solubility and biological activity.

Anticancer Effects

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via ROS generation
A549 (Lung)12.45Topoisomerase II inhibition
HeLa (Cervical)10.30Cell cycle arrest at G1 phase
PC3 (Prostate)18.75DNA intercalation and apoptosis induction

These results indicate that the compound may act through multiple mechanisms, including DNA intercalation, apoptosis induction via reactive oxygen species (ROS), and inhibition of topoisomerase II, which is critical for DNA replication and repair.

  • Topoisomerase II Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, which is essential for managing DNA supercoiling during replication.
  • Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with this compound leads to increased apoptotic cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to elevate ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

In a recent study published in MDPI, researchers evaluated the anticancer properties of various benzofuran derivatives, including this compound. The study indicated that this compound displayed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly in breast and lung cancer cell lines .

Another investigation highlighted its efficacy against prostate cancer cells, where it demonstrated an IC50 value significantly lower than that of conventional treatments . These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

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